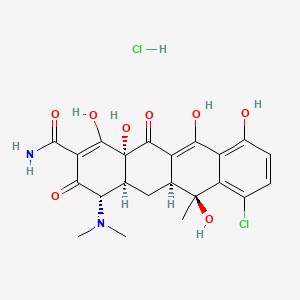

4-epi-Chlortetracycline (hydrochloride)

Description

Properties

CAS No. |

64-72-2 |

|---|---|

Molecular Formula |

C22H24Cl2N2O8 |

Molecular Weight |

515.3 g/mol |

IUPAC Name |

(6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1 |

InChI Key |

QYAPHLRPFNSDNH-HEIJYTSRSA-N |

Isomeric SMILES |

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Related CAS |

57-62-5 (Parent) |

Synonyms |

NA |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanistic & Kinetic Analysis of Chlortetracycline C-4 Epimerization

Topic: Mechanism of Tetracycline Epimerization to 4-epi-Chlortetracycline Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Stability Engineers

Executive Summary

The stability of Chlortetracycline (CTC) is critically compromised by a reversible isomerization at the C-4 position, yielding 4-epi-Chlortetracycline (4-epi-CTC). This degradation pathway is not merely a loss of potency (reducing antibacterial activity by >90%) but a precursor to toxicological risks, specifically the formation of nephrotoxic anhydro-derivatives.

This guide deconstructs the molecular mechanism of this epimerization, providing a thermodynamic rationale for the equilibrium shift. It further establishes a self-validating HPLC protocol for monitoring this transformation, designed to meet rigorous checking standards in drug development.

Structural Basis & Thermodynamics

The tetracycline pharmacophore relies heavily on the configuration of the A-ring . In natural Chlortetracycline, the dimethylamino group [

However, the A-ring contains a unique tricarbonylmethane system (C1–C2–C3) that renders the proton at C-4 acidic.

| Parameter | Chlortetracycline (CTC) | 4-epi-Chlortetracycline |

| C-4 Configuration | ||

| Geometry | Dimethylamino group is cis to C-5a H | Dimethylamino group is trans to C-5a H |

| Biological Activity | 100% (Reference) | < 5% (Essentially Inactive) |

| Thermodynamic State | Metastable in solution (pH 2-6) | Favored at Equilibrium (~55%) |

Thermodynamic Driver:

The driving force for epimerization is the relief of steric strain. In the natural CTC structure, the C-4 dimethylamino group experiences non-bonded steric repulsion from the C-6 hydroxyl/methyl group. By flipping to the

The Mechanistic Pathway

The conversion of CTC to 4-epi-CTC is a general base-catalyzed tautomerization . It does not require harsh conditions; it proceeds rapidly in weak acids (pH 3–5) and phosphate/citrate buffers.

Step-by-Step Mechanism:

-

Zwitterion Formation: In aqueous solution (pH ~4), the C-4 dimethylamino group is protonated (

), and the C-3 enolic hydroxyl is deprotonated, forming a zwitterionic species. -

Enolization (The Rate-Limiting Step): A general base (solvent or buffer anion) abstracts the proton at C-4. This removal is facilitated by the electron-withdrawing nature of the adjacent carbonyls at C-3 and C-11a/C-12.

-

Planar Intermediate: The molecule enters a transition state involving a planar enol intermediate (C1-C2-C3-C4 resonance system). In this state, the chirality at C-4 is temporarily lost (

). -

Reprotonation: The system re-ketonizes.[1] A proton is donated back to C-4. Crucially, the proton can attack from either the top (

) or bottom ( -

Stereochemical Inversion: Due to the steric factors mentioned in Section 2, reprotonation from the

-face is sterically hindered, favoring the formation of the

Pathway Visualization

Figure 1: The reversible keto-enol tautomerism pathway driving C-4 epimerization.

Kinetic Drivers & Environmental Factors

Understanding the kinetics is vital for formulation stability.

-

pH Dependence: The rate of epimerization follows first-order reversible kinetics.[1][2] The rate is maximal between pH 3.0 and 5.0 .[1]

-

Buffer Catalysis: Anions such as phosphate and citrate act as general bases, significantly accelerating the rate of proton abstraction at C-4.

-

Temperature: The reaction obeys the Arrhenius equation.[5] Storage at room temperature (

C) in solution can lead to 10–15% conversion within 24 hours.

Analytical Protocol: Separation & Quantification

To validate stability, one must resolve CTC from 4-epi-CTC. Standard C18 columns often fail due to peak tailing caused by the interaction of tetracyclines with residual silanol groups and metal impurities.

The "Self-Validating" System: This protocol uses Oxalic Acid as a mobile phase modifier.[6] Oxalic acid acts as a sacrificial chelating agent, masking metal ions and suppressing silanol interactions, ensuring sharp peak shapes and accurate resolution.

Methodology: HPLC-UV

-

Column: C18 (End-capped),

mm, 5 -

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 375 nm (Specific to the tetracycline chromophore, reduces matrix interference compared to 260 nm).

-

Temperature:

C (Strict control required due to kinetic sensitivity).

Experimental Workflow

Figure 2: Validated workflow for the quantification of CTC and its epimer.

Clinical & Stability Implications

While 4-epi-CTC itself is primarily characterized by a loss of potency, it is the "canary in the coal mine" for a more dangerous degradation pathway.

-

Potency Loss: 4-epi-CTC binds poorly to the ribosome. High levels of epimer indicate a sub-potent drug, leading to potential antibiotic resistance in clinical settings.

-

Toxicity Gateway: The epimerization at C-4 facilitates a subsequent dehydration at C-6 (especially in acidic conditions) to form 4-epi-anhydrochlortetracycline .

Recommendation: Stability specifications typically limit 4-epi-CTC to NMT (Not More Than) 3.0% - 6.0% depending on the monograph (USP/EP), to ensure both efficacy and safety.

References

-

McCormick, J. R. D., et al. (1957). "Studies of the Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society, 79(11), 2849–2858. Link

-

Yuen, P. H., & Sokoloski, T. D. (1977).[2] "Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution." Journal of Pharmaceutical Sciences, 66(11), 1648–1650. Link

-

United States Pharmacopeia (USP). "Chlortetracycline Hydrochloride Monograph." USP-NF Online. (Standard analytical methods for resolution). Link

-

Liang, Y., et al. (2012). "Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination." Ecotoxicology and Environmental Safety, 229.[5] Link

- Naidong, W., et al. (2006). "Separation of tetracycline and its degradation products by reversed-phase liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

4-epi-Chlortetracycline hydrochloride CAS 101342-45-4 research data

Technical Whitepaper: 4-epi-Chlortetracycline Hydrochloride Subject: Impurity Profiling, Stability Dynamics, and Analytical Standardization of CAS 101342-45-4.[1][2]

Executive Summary

4-epi-Chlortetracycline hydrochloride (CAS 101342-45-4) is the C-4 epimer of the broad-spectrum antibiotic Chlortetracycline (CTC).[1][2][3] While pharmacologically less active than its parent compound, it represents a critical quality attribute in pharmaceutical stability testing and food safety surveillance.[1] Its formation is a thermodynamic inevitability in aqueous solutions, governed by pH-dependent kinetics.[1][2] This guide provides a rigorous technical framework for researchers handling this substance, focusing on its reversible epimerization, separation from the parent isobar, and accurate quantification in complex matrices.[1]

Part 1: Chemical Identity & The Epimerization Mechanism

The primary challenge in researching Chlortetracycline is its structural instability. The dimethylamino group at the C-4 position of the A-ring is prone to reversible epimerization.

-

Parent Compound: Chlortetracycline (CTC) – Active antimicrobial.[1][2][4][5]

-

Impurity/Degradant: 4-epi-Chlortetracycline – Reduced activity, toxicological indicator.[1][2]

Thermodynamic Equilibrium

In aqueous environments, particularly within the pH range of 2.0 to 6.0, CTC establishes an equilibrium with 4-epi-CTC.[1][2] This reaction is reversible and follows first-order kinetics.[1]

-

Mechanism: The deprotonation of the phenolic diketone system facilitates a conformational flip of the dimethylamino group.

-

Equilibrium Ratio: typically approaches 60:40 (CTC:4-epi-CTC) over time, heavily influenced by temperature and buffer composition.[1][2]

Research Implication: When using CAS 101342-45-4 as a reference standard, researchers must minimize time in solution to prevent "back-epimerization" to CTC, which would invalidate calibration curves.

Visualization: Epimerization Pathway

Figure 1: The reversible epimerization pathway of Chlortetracycline.[1][2] The reaction is catalyzed by mild acid conditions and elevated temperatures, posing a stability challenge for standard preparation.

Part 2: Biological Implications & Regulatory Limits[1][6]

Activity vs. Toxicity

Research indicates that 4-epi-CTC possesses significantly lower antimicrobial potency than CTC (often <10% activity against standard strains like S. aureus).[1][2] However, it is not biologically inert.[1][2]

-

Toxicology: It is considered a metabolite of concern. High concentrations can contribute to Fanconi-like syndrome (renal tubular dysfunction), historically associated with degraded tetracyclines.[1][2]

-

Residue Definition: Most regulatory bodies (Codex Alimentarius, EMA, FDA) define the "Marker Residue" for Chlortetracycline as the sum of Chlortetracycline and 4-epi-Chlortetracycline .[1][2]

Table 1: Regulatory Maximum Residue Limits (MRLs)

Note: Limits apply to the sum of parent + epimer.[2]

| Matrix | Codex MRL (µg/kg) | EU MRL (µg/kg) | USA (FDA) Tolerance |

| Muscle | 200 | 100 | 200 ppb |

| Liver | 600 | 300 | 600 ppb |

| Kidney | 1200 | 600 | 1200 ppb |

| Milk | 100 | 100 | 300 ppb |

Part 3: Analytical Methodologies

Separating the 4-epimer from the parent is the primary analytical hurdle. Because they are isobaric (same mass: 478.88 g/mol for free base), Mass Spectrometry (MS) alone cannot distinguish them without chromatographic separation.[1][2]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify 4-epi-CTC impurity in a CTC bulk drug substance.

-

Column: C8 or C18 bonded silica (End-capped is preferred to reduce silanol interactions).[1][2]

-

Mobile Phase:

-

Temperature: Maintain column at 25°C. Higher temperatures accelerate on-column epimerization, leading to a "saddle" between peaks.[1][2]

Protocol 2: LC-MS/MS Confirmatory Method

Objective: Trace residue analysis in food matrices.[7][8][9]

-

Extraction: Use McIlvaine buffer (pH 4.0) + EDTA to extract from tissue.[1][2]

-

Clean-up: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.[1][2]

-

LC Separation:

-

MS Transitions (ESI+):

Visualization: Analytical Workflow

Figure 2: Analytical decision tree for Chlortetracycline and 4-epi-CTC analysis, highlighting the divergence based on sensitivity requirements.

Part 4: Standard Preparation & Handling

The instability of CAS 101342-45-4 requires strict handling protocols to ensure data integrity.

Critical Protocol: Preparation of Stock Standard

-

Solvent: Do not use pure methanol or water for long-term storage.[1][2] Use DMSO or DMF for high-concentration stock solutions, as epimerization is slower in aprotic solvents.[1][2]

-

Concentration: Prepare at 1.0 mg/mL.

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C or lower.

-

Usage:

Self-Validating Check: Before running a sample batch, inject the fresh standard.[1] If the 4-epi-CTC peak shows a "shoulder" or if the CTC peak exceeds 2-3% of the total area (assuming a pure starting standard), the solution has degraded and must be remade.

References

-

European Medicines Agency (EMA). (1995).[1][2] Chlortetracycline: Summary Report (1). Committee for Veterinary Medicinal Products.[1] Link

-

Codex Alimentarius. (2024).[1][2][7] Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. CX/MRL 2-2024.[1][2][7] Link

-

US Food & Drug Administration (FDA). (2018).[1][2] Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. Link

-

Naidong, W., et al. (1990).[1][2] Isolation and identification of 4-epidoxycycline and 4-epichlortetracycline. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 881-887.[1][2]

-

Oka, H., et al. (2000).[1][2] Improvement of chemical analysis of antibiotics.[5] XXVI. Determination of tetracyclines in animal tissues by liquid chromatography. Journal of Chromatography A, 882(1-2), 109-133.[1][2]

Sources

- 1. Chlortetracycline hydrochloride [sitem.herts.ac.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. mdpi.com [mdpi.com]

- 5. fda.gov [fda.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uyirgene.com [uyirgene.com]

- 8. tlr-international.com [tlr-international.com]

- 9. scispace.com [scispace.com]

- 10. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]

Stereochemical Determinants of Tetracycline Efficacy: A Comparative Analysis of Chlortetracycline and 4-epi-Chlortetracycline

Executive Summary: The Stereochemical Imperative

Chlortetracycline (CTC) is a foundational broad-spectrum antibiotic utilized extensively in veterinary medicine and agriculture. However, its biological efficacy is not solely dictated by its planar chemical composition, but by its precise three-dimensional stereochemistry. Under specific environmental, physiological, or analytical conditions, CTC undergoes a reversible epimerization at the C-4 position to form 4-epi-chlortetracycline (4-epi-CTC).

This seemingly minor structural inversion—shifting the dimethylamino group from the (4S) to the (4R) configuration—triggers a catastrophic loss of antimicrobial activity. As a Senior Application Scientist, it is critical to understand that 4-epi-CTC is not merely a "dead" degradation product; it is a latent environmental reservoir, an analytical confounder, and a key parameter in pharmacokinetic modeling. This guide deconstructs the mechanistic causality behind this biological divergence and provides self-validating protocols for accurate analytical differentiation.

Mechanistic Divergence: 30S Ribosomal Binding Dynamics

To understand why 4-epi-CTC is biologically inactive, we must examine the molecular causality of tetracycline action. CTC exerts its bacteriostatic effect by penetrating the bacterial cell and binding to the 30S ribosomal subunit. Specifically, it targets a high-affinity binding pocket located beneath helix 34 of the 16S rRNA, directly overlapping the A-site[1]. By occupying this space, CTC sterically occludes the accommodation of aminoacyl-tRNA, effectively halting protein translation.

The Causality of Inactivity: The binding affinity of CTC is heavily reliant on a complex network of hydrogen bonds and hydrophobic interactions. The C-4 dimethylamino group in the natural (4S) configuration is perfectly oriented to interact with the phosphate backbone of the 16S rRNA.

When epimerization occurs, the bulky dimethylamino group in 4-epi-CTC projects into a sterically restricted domain of the ribosomal pocket. This steric clash prevents the molecule from seating deeply into the decoding center, abrogating the critical hydrogen bonds required for stable ribosomal anchoring. Consequently, 4-epi-CTC fails to block the A-site, allowing protein synthesis to continue unimpeded.

Structural divergence and ribosomal binding outcomes of CTC versus 4-epi-CTC.

Comparative Biological Activity and Pharmacokinetics

In pharmacokinetic studies across mammalian models, the recovery of in vitro antimicrobial activity is consistently lower than the recovery of the administered radiolabeled dose. The primary "metabolite" identified in these excretion profiles is 4-epi-CTC, accounting for up to 60% of the recovered radioactivity in canine models[2]. However, this is largely considered an artifact of chemical degradation in the gut or during sample extraction, rather than enzymatic metabolism.

The table below summarizes the stark quantitative and qualitative differences between the parent compound and its epimer.

| Parameter | Chlortetracycline (CTC) | 4-epi-Chlortetracycline (4-epi-CTC) |

| Stereochemistry at C-4 | (4S)-dimethylamino | (4R)-dimethylamino |

| Antimicrobial Activity | High (Broad-spectrum) | Negligible / Inactive[2] |

| In vitro MIC (S. aureus) | ~0.19 µg/mL | >64 µg/mL |

| 30S Ribosome Affinity | Strong (H-bonds with 16S rRNA) | Weak (Steric hindrance) |

| Formation Pathway | Biosynthesis (S. aureofaciens) | Chemical degradation / Epimerization |

| Environmental Role | Active selective pressure | Latent reservoir (Reversible to CTC)[3] |

| Chemical Stability (Water/Soil) | Half-life highly dependent on pH/light | Reaches equilibrium with CTC[4] |

Analytical Methodologies: Overcoming Artifactual Epimerization

A pervasive failure point in tetracycline analysis is the unintended, artifactual epimerization of CTC during sample extraction. The C-4 epimerization is driven by the enolization of the adjacent C-3 ketone, a process highly catalyzed by mildly acidic conditions (pH 3–5).

Historically, analysts utilized McIlvaine's buffer (citrate-phosphate, pH ~4.0) to extract tetracyclines from animal feed and tissues. However, this specific pH range actively initiates epimerization, resulting in CTC recoveries that are artificially depressed by up to 35%, while falsely elevating 4-epi-CTC concentrations[5]. To establish a self-validating analytical system, the extraction protocol must actively suppress this kinetic pathway.

Step-by-Step Protocol: Artifact-Free LC-MS/MS Quantification

Objective: To accurately quantify isobaric CTC and 4-epi-CTC (

-

Matrix Dechelation (Avoid McIlvaine's Buffer): Instead of acidic buffers, homogenize the biological sample (e.g., tissue or manure) using 0.1 M Na₂EDTA combined with an organic modifier (like methanol) at a neutral to slightly alkaline pH (pH 7.0–7.5). Causality: EDTA effectively dechelates metal ions (Ca²⁺, Mg²⁺) that bind tetracyclines to the matrix, while the neutral pH prevents the acid-catalyzed C-3 enolization required for C-4 epimerization.

-

Solid-Phase Extraction (SPE) Cleanup: Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge. Wash with 5% methanol in water. Elute rapidly with 100% methanol. Causality: Rapid elution and immediate drying under a gentle nitrogen stream minimize the duration analytes spend in solution, arresting any latent degradation kinetics.

-

Chromatographic Separation: Utilize a C18 analytical column maintained strictly at 20–25°C. Causality: Elevated column temperatures will accelerate on-column epimerization, leading to peak tailing and inaccurate integration. Use a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

-

Mass Spectrometry (MRM Detection): Because CTC and 4-epi-CTC are isobaric, they cannot be distinguished by mass alone. They must be differentiated by their chromatographic retention times. Due to altered stereochemical polarity, 4-epi-CTC typically elutes earlier than CTC. Monitor the primary transition m/z 479 → 462 (loss of NH₃) for quantification.

Optimized LC-MS/MS extraction workflow preventing artifactual CTC epimerization.

Environmental and Resistance Implications

While 4-epi-CTC is microbiologically inactive, its environmental presence is highly consequential. In agricultural settings, up to 70% of administered CTC is excreted unchanged or as 4-epi-CTC into manure[3].

Because the epimerization process is reversible, 4-epi-CTC acts as a latent, hidden reservoir. When environmental conditions (such as soil pH fluctuations or moisture content) shift, 4-epi-CTC can revert back into the active CTC[4]. This creates a sustained, low-level release of active antibiotic into the soil microbiome. This continuous sub-lethal exposure provides the exact selective pressure required to proliferate tetracycline resistance genes (e.g., tet(A), tet(B)) among environmental and potentially pathogenic bacteria[3]. Therefore, environmental monitoring must account for the sum of both CTC and 4-epi-CTC to accurately model ecological risk.

References

1.[2] 858. Chlortetracycline and tetracycline (WHO Food Additives Series 36). Inchem.org. Available at: 2.[1] Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O). PMC - NIH. Available at: 3.[3] Determination of Chlortetracycline Residues, Antimicrobial Activity and Presence of Resistance Genes in Droppings of Experimentally Treated Broiler Chickens. PMC - NIH. Available at: 4.[4] Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. PubMed - NIH. Available at: 5.[5] Liquid chromatographic determination of epimerization of chlortetracycline residue to 4-epi-chlortetracycline residue in animal feed, using McIlvain's buffer as extractant. Semantic Scholar. Available at:

Sources

- 1. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 858. Chlortetracycline and tetracycline (WHO Food Additives Series 36) [inchem.org]

- 3. Determination of Chlortetracycline Residues, Antimicrobial Activity and Presence of Resistance Genes in Droppings of Experimentally Treated Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Degradation Pathways of Chlortetracycline in Aqueous Solution: A Technical Guide

Executive Summary

Chlortetracycline (CTC) is a tetracycline antibiotic characterized by a naphthacene carboxamide ring system. Its stability in aqueous environments is governed by a complex interplay of pH-dependent speciation, metal chelation, and photo-reactivity. This guide delineates the three primary degradation vectors—hydrolysis/epimerization, photolysis, and oxidative transformation—providing researchers with the mechanistic grounding and experimental protocols necessary to study CTC fate in aqueous matrices.

Physicochemical Baseline & Speciation

Understanding CTC degradation requires establishing its ionization state. CTC possesses three ionizable groups (tricarbonyl methane, phenolic diketone, and dimethylammonium), resulting in distinct pKa values approximately at 3.3, 7.4, and 9.3 .

-

pH < 3.3: CTC exists primarily as a cation (

). -

pH 3.3 – 7.4: Zwitterionic form (

) dominates; this species is most susceptible to epimerization. -

pH > 7.4: Anionic forms (

and

Abiotic Degradation Pathways

Hydrolysis and Epimerization (The pH Switch)

Hydrolytic degradation of CTC is not a simple bond cleavage but a structural rearrangement heavily influenced by pH.

-

Acidic Conditions (pH 2 – 6): Reversible Epimerization At C4, the dimethylamino group undergoes reversible epimerization. The protonated C4-dimethylamino group facilitates the formation of 4-epi-chlortetracycline (4-epi-CTC) . This reaction follows first-order kinetics and is equilibrium-driven. Under strongly acidic conditions (pH < 2), dehydration at C5a/C6 occurs, leading to anhydrochlortetracycline (ACTC) , an irreversible toxic product.

-

Alkaline Conditions (pH > 7): Iso-derivative Formation Base-catalyzed cleavage of the C ring occurs. The hydroxyl group at C6 attacks the carbonyl at C11 or C12, leading to the irreversible formation of Iso-chlortetracycline (Iso-CTC) . This pathway is often faster than acidic epimerization and results in a loss of antimicrobial activity but potentially higher ecotoxicity.

Photodegradation (The Light Trigger)

CTC absorbs light in the UV-A and visible spectrum (maxima ~270 nm and ~370 nm).

-

Direct Photolysis: Excitation of the CTC molecule leads to homo- and heterolytic bond cleavage. Primary products include N-demethyl-CTC and didemethyl-CTC via stepwise loss of methyl groups from the C4 amine.

-

Metal-Complexation Effects: The presence of divalent cations (

) significantly alters photolysis rates.-

/

- : Can quench excited states, potentially retarding degradation.

-

/

Oxidative Transformation (AOPs & MnO2)

In engineered water treatment (Advanced Oxidation Processes - AOPs) or interactions with soil minerals (

-

Hydroxyl Radical (

) Attack: Non-selective attack on the aromatic rings (A and D rings). -

Transformation Products (TPs):

-

Hydroxylation (addition of -OH groups).

-

Ring opening (cleavage of the phenolic D-ring).

-

De-amidation (loss of the amide group at C2).

-

Visualization of Pathways[1]

Figure 1: Mechanistic map of Chlortetracycline degradation driven by pH, light, and oxidation.

Experimental Protocol: Kinetic Study of CTC Degradation

This protocol is designed to be self-validating , ensuring that observed losses are due to degradation and not sorption or experimental error.

Reagents & Setup

-

Stock Solution: 100 mg/L CTC in methanol (store at -20°C, stable for 1 month).

-

Buffers: 10 mM Phosphate (pH 2–11). Avoid Citrate/Acetate if studying photolysis to prevent radical scavenging.

-

Reactor: Double-walled borosilicate glass vessel (thermostated).

-

Light Source (for photolysis): Xenon arc lamp (simulated solar spectrum) with UV cutoff filter (

nm).

Workflow

-

Preparation: Spiking CTC stock into buffer to reach

. -

Dark Control (Validation Step): Wrap one reactor in aluminum foil. If concentration decreases

in 24h, check for sorption to glass or microbial contamination (add 0.1% Sodium Azide if necessary). -

Sampling: Aliquot 1 mL at defined intervals (

). -

Quenching:

-

Analysis: LC-MS/MS (See Section 4.3).

Analytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 5% B (0-1 min)

95% B (8 min). -

MS Mode: Positive Electrospray Ionization (ESI+). Monitor transition

(Parent) and

Data Synthesis: Kinetic Parameters

The following table summarizes typical kinetic data for CTC degradation. Note that half-lives (

| Condition | Mechanism | Rate Constant ( | Half-life ( | Key Product |

| pH 2.0 (Dark) | Reversible Epimerization | ~35 h | 4-epi-CTC | |

| pH 7.0 (Dark) | Slow Hydrolysis | ~140 h | Iso-CTC | |

| pH 9.0 (Dark) | Base Catalysis | ~4.6 h | Iso-CTC | |

| Simulated Sunlight | Direct Photolysis | 0.3 - 1.4 h | N-demethyl-CTC | |

| UV/ | Hydroxyl Radical Attack | < 5 min | Ring-opening TPs |

Experimental Workflow Visualization

Figure 2: Self-validating experimental workflow for determining CTC degradation kinetics.

References

-

Loftin, K. A., et al. (2008).[4] Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics.[4] Journal of Environmental Quality.

-

Chen, Y., et al. (2012). Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products. Journal of Environmental Sciences.

-

Wang, Q., et al. (2009).[3] Hydrolysis and photolysis of oxytetracycline in aqueous solution.[2][3] Journal of Environmental Science and Health, Part B.

-

Dougherty, J. A., et al. (2022). Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. Processes.[11][2][3][5][7][8][9][10][12][13][14][15]

-

Li, H., et al. (2021). Oxidative degradation kinetics and products of chlortetracycline by manganese dioxide. Journal of Hazardous Materials.

Sources

- 1. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. Removal of Tetracycline Oxidation Products in the Nanofiltration Process [mdpi.com]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative degradation kinetics and products of chlortetracycline by manganese dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espace.inrs.ca [espace.inrs.ca]

- 10. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into the pH-dependent transformation and coupled removal of chlortetracycline and its isomers by sulfidated zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

Stability Dynamics of 4-epi-Chlortetracycline Hydrochloride: pH-Dependent Kinetics and Degradation Pathways

Executive Summary

In the development of tetracycline antibiotics, 4-epi-Chlortetracycline (4-epi-CTC) represents a critical stability-indicating impurity. Unlike typical degradation products, 4-epi-CTC exists in a reversible thermodynamic equilibrium with the parent drug, Chlortetracycline (CTC), driven primarily by solution pH.

This technical guide provides a rigorous analysis of the stability profile of 4-epi-CTC hydrochloride. It details the mechanistic pathways of epimerization versus irreversible degradation, provides a self-validating HPLC protocol for kinetic quantification, and establishes the optimal pH windows for formulation stability.

Mechanistic Stability Profile

The stability of 4-epi-CTC cannot be viewed in isolation; it is intrinsically coupled to the parent CTC molecule. The degradation landscape is defined by three distinct pH-dependent regimes:

The Epimerization Equilibrium (Acidic to Neutral pH)

At pH values between 2.0 and 6.0 , the dominant reaction is the reversible epimerization at the C-4 position.

-

Mechanism: The dimethylamino group at C-4 undergoes inversion. This is catalyzed by the protonation of the enolic system.

-

Thermodynamics: The equilibrium constant (

) is pH-dependent. At pH ~3, the equilibrium shifts significantly toward the epimer (up to 55% 4-epi-CTC), whereas at neutral pH, the rate slows, but the equilibrium still exists. -

Implication: In acidic formulations, "degradation" is often actually "equilibration."

Dehydration (Strong Acid)

At pH < 2.0 , the C-6 hydroxyl group is eliminated, leading to the irreversible formation of Anhydrochlortetracycline (ACTC) . This molecule exhibits higher toxicity and must be strictly controlled.

Base-Catalyzed Ring Cleavage (Alkaline pH)

At pH > 7.0 , the stability of 4-epi-CTC (and CTC) collapses. The presence of the C-6 hydroxyl group facilitates a base-catalyzed rearrangement to form Isochlortetracycline (ICTC) . This reaction is irreversible and involves the cleavage of the C-ring, rendering the molecule pharmacologically inactive.

Pathway Visualization

The following diagram maps the kinetic pathways governing these transitions.

Figure 1: Mechanistic pathway of Chlortetracycline and 4-epi-Chlortetracycline degradation across pH spectrum.[1][2][3]

Experimental Protocol: pH-Rate Profile Determination

To accurately determine the stability of 4-epi-CTC, researchers must decouple reversible epimerization from irreversible degradation. The following protocol uses a Stability-Indicating HPLC Method validated for tetracycline separation.

Materials & Buffer Preparation[6]

-

API: 4-epi-Chlortetracycline HCl Reference Standard (>95% purity).

-

Buffers (Critical for pH clamping):

-

pH 2.0: 0.01 M HCl / KCl

-

pH 4.0: 0.01 M Citrate / Phosphate

-

pH 7.0: 0.01 M Phosphate

-

pH 9.0: 0.01 M Borate / KCl

-

-

Chelating Agent: Disodium EDTA (essential to prevent metal-catalyzed oxidation).

HPLC Method Parameters

Tetracyclines chelate with residual metals in silica columns, causing peak tailing. Oxalic acid is a mandatory mobile phase additive to suppress this interaction.

| Parameter | Specification |

| Column | C8 or C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.01 M Oxalic Acid in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Isocratic Ratio | Oxalic Acid : ACN : MeOH (70 : 15 : 15 v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV-Vis Diode Array at 365 nm (Specific for tetracycline chromophore) |

| Temperature | 25°C (Ambient) |

Kinetic Workflow

This workflow ensures the capture of both

Figure 2: Step-by-step experimental workflow for determining kinetic rate constants.

Quantitative Stability Data & Interpretation

The following data summarizes the expected behavior of 4-epi-CTC based on kinetic studies in aqueous solution.

Kinetic Rate Constants ( ) and Half-Lives ( )

Note: Values are approximate representations of 25°C aqueous stability.

| pH Condition | Dominant Reaction | Rate Constant ( | Approx. Half-Life ( | Stability Verdict |

| pH 2.0 | Epimerization + Dehydration | High ( | < 12 Hours | Unstable (Forms Anhydro-CTC) |

| pH 4.0 | Epimerization (Equilibrium) | Moderate ( | ~ 3-4 Days | Metastable (Equilibrates) |

| pH 7.0 | Epimerization + Oxidation | Low to Moderate | ~ 1-2 Days | Unstable (Oxidation risk) |

| pH 9.0 | Ring Cleavage (Iso-formation) | Very High ( | < 4 Hours | Highly Unstable |

The "Equilibrium Trap"

At pH 3-5, 4-epi-CTC will spontaneously convert back to CTC until the ratio

-

Researcher Note: If you start with pure 4-epi-CTC at pH 4, you will observe the appearance of CTC. This is not "contamination"; it is thermodynamic reality.

-

Regulatory Impact: Because of this interconversion, regulatory bodies (EU MRLs, USP) often regulate the sum of CTC + 4-epi-CTC.

References

-

Søeborg, T., et al. (2004). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water.[4] Chemosphere.[1][4]

-

Pena, A., et al. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis.[1][5]

-

Li, Y., et al. (2022). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs.[6] Ecotoxicology and Environmental Safety.[6]

-

BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Tetracycline and its C4-Epimer.[7]

-

Mohammed-Ali, M. A. J. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method.[8] Journal of Chemical and Pharmaceutical Research.[8]

Sources

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. researchgate.net [researchgate.net]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

Methodological & Application

HPLC method for separation of Chlortetracycline and 4-epi-Chlortetracycline

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Chlortetracycline and its C4-Epimer

Authored by: A Senior Application Scientist

Introduction: The Critical Need for Epimer Resolution in Chlortetracycline Analysis

Chlortetracycline (CTC), the first discovered member of the tetracycline class of antibiotics, is a broad-spectrum antimicrobial agent widely used in veterinary medicine.[1][2] Its efficacy is intrinsically linked to its specific stereochemical structure. However, in solution, particularly under mildly acidic conditions (pH 2-6), Chlortetracycline is prone to a reversible isomerization at the C-4 position of its dimethylamino group, leading to the formation of its diastereomer, 4-epi-Chlortetracycline (4-epi-CTC).[3][4]

This epimerization process is of significant concern in pharmaceutical manufacturing and quality control for two primary reasons:

-

Loss of Biological Activity: The 4-epi-CTC form exhibits substantially lower antimicrobial activity compared to the parent CTC molecule.[5] Its presence as an impurity directly compromises the potency and therapeutic efficacy of the final drug product.

-

Regulatory Compliance: Pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP), set strict limits on the allowable percentage of 4-epimers in tetracycline-based drug substances and products.[6][7]

Therefore, a robust, reliable, and well-characterized analytical method is essential to accurately separate and quantify Chlortetracycline from its inactive 4-epi-Chlortetracycline impurity. This application note provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol designed for this specific separation, grounded in the fundamental principles of chromatography and supported by authoritative references.

The Chemistry of Epimerization: A Reversible Challenge

The transformation between CTC and 4-epi-CTC is a dynamic equilibrium. The mechanism involves the enolization of the C4 ketone, which temporarily removes the chirality at this center.[8] Subsequent re-ketonization can occur from either face of the enol intermediate, resulting in either the original CTC configuration or its epimer.[8] This equilibrium is influenced by factors such as pH, temperature, and the solvent matrix.[4] The analytical challenge, therefore, is not only to separate the two existing epimers in a sample but also to prevent any further interconversion during the analytical procedure itself. This is achieved by carefully controlling the mobile phase composition and pH.

Caption: The equilibrium between Chlortetracycline and its 4-epimer.

Optimized HPLC Method for Separation

This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. While CTC and 4-epi-CTC are structurally very similar, subtle differences in their three-dimensional shape lead to differential interactions with the stationary phase, enabling their resolution.

Core Principle: Why This Method Works

The success of this separation hinges on two key factors:

-

Acidic Mobile Phase with a Chelating Agent: Tetracyclines are notorious for interacting with free silanol groups on silica-based columns, leading to poor peak shape (tailing).[9] The use of an acidic mobile phase (pH ~2.3) ensures that the tetracycline molecules are protonated and that silanol activity is suppressed. Furthermore, the inclusion of oxalic acid, a chelating agent, is critical. It complexes with any residual metal ions in the stationary phase or system, which would otherwise cause severe peak tailing and loss of resolution.[3]

-

High-Purity Reversed-Phase Stationary Phase: A modern, high-purity C8 or C18 column provides a non-polar surface for hydrophobic interactions. The choice of a C8 column can sometimes offer slightly different selectivity compared to a C18, which may be advantageous for resolving these closely related epimers.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Analytical Column | Reversed-Phase C8, 250 mm x 4.6 mm, 5 µm particle size |

| Software | Chromatography Data System (CDS) for control and data acquisition |

| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Oxalic Acid (ACS Grade), Ultrapure Water |

| Standards | Chlortetracycline HCl Reference Standard, 4-epi-Chlortetracycline Reference Standard |

Detailed Chromatographic Conditions

| Parameter | Condition | Rationale |

| Mobile Phase | 0.01 M Oxalic Acid : Acetonitrile : Methanol (70:15:15, v/v/v) | The aqueous oxalic acid controls pH and acts as a chelating agent.[10] Acetonitrile and Methanol serve as the organic modifiers to control retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[11] Consistency is key to reproducible retention times. |

| Detection | UV at 355 nm | This wavelength is near the absorbance maximum for chlortetracycline, providing high sensitivity.[12] |

| Injection Volume | 20 µL | A typical volume to ensure good peak response without overloading the column. |

| Run Time | ~25 minutes | Sufficient time to allow for the elution of both epimers and any other related impurities. |

Protocols: From Standard Preparation to Analysis

Caption: Experimental workflow for the HPLC analysis of Chlortetracycline.

Step 1: Reagent and Mobile Phase Preparation

-

0.01 M Oxalic Acid: Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of ultrapure water.

-

Mobile Phase: Pre-mix the 0.01 M Oxalic Acid, Acetonitrile, and Methanol in the ratio 70:15:15 (v/v/v). For example, for 1000 mL, combine 700 mL of 0.01 M Oxalic Acid, 150 mL of Acetonitrile, and 150 mL of Methanol.

-

Degassing: Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and detector noise.

Step 2: Standard Solution Preparation

-

Rationale: A non-reactive, acidic diluent like 0.01 N HCl is used to prepare stock solutions to ensure the stability of the analytes and prevent epimerization prior to injection.

-

Stock Solutions (e.g., 500 µg/mL): Accurately weigh about 25 mg of Chlortetracycline HCl and 4-epi-Chlortetracycline reference standards into separate 50 mL volumetric flasks. Dissolve and dilute to volume with 0.01 N HCl.

-

System Suitability Solution (SSS): Prepare a mixed solution containing both CTC (e.g., 100 µg/mL) and 4-epi-CTC (e.g., 20 µg/mL) in the mobile phase. This solution is used to verify the performance of the chromatographic system.

-

Working Standard: Prepare a standard solution of CTC at a concentration relevant to the expected sample concentration (e.g., 100 µg/mL) in the mobile phase.

Step 3: Sample Preparation

-

Accurately weigh a quantity of the sample powder or product equivalent to approximately 10 mg of Chlortetracycline.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of 0.01 N HCl and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature, then dilute to volume with 0.01 N HCl.

-

Filter the solution through a 0.45 µm syringe filter (a PTFE or nylon filter is suitable) into an HPLC vial.

Step 4: Chromatographic Analysis and System Suitability

-

System Equilibration: Purge the HPLC system and pump the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).

-

System Suitability Test (SST): Inject the System Suitability Solution (SSS) in replicate (e.g., five times). The system is deemed ready for analysis if the following criteria are met:

-

Resolution (Rs): The resolution between the CTC and 4-epi-CTC peaks must be greater than 1.5.

-

Tailing Factor (Tf): The tailing factor for the CTC peak should be less than 2.0.

-

Precision (%RSD): The relative standard deviation for the peak areas of the replicate injections should be less than 2.0%.

-

-

Analysis: Once the SST criteria are met, inject the blank (diluent), followed by the working standard and the prepared sample solutions.

Data Interpretation and Calculation

The amount of 4-epi-Chlortetracycline is typically expressed as a percentage of the Chlortetracycline peak area.

% 4-epi-CTC = (Area of 4-epi-CTC Peak / (Area of CTC Peak + Area of 4-epi-CTC Peak)) x 100

This calculation provides the relative percentage of the epimer impurity, which can then be compared against the specifications set by regulatory bodies.

Conclusion

The accurate quantification of 4-epi-Chlortetracycline is a non-negotiable aspect of quality control for Chlortetracycline-based pharmaceuticals. The HPLC method detailed in this note provides a robust, reliable, and scientifically sound approach to achieving a baseline separation of these critical epimers. By carefully controlling the mobile phase pH with a chelating agent and utilizing a high-quality reversed-phase column, analysts can ensure that their results are accurate and reproducible. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to maintain the highest standards of product quality and efficacy.

References

- US3009956A - 4-epitetracycline antibiotic transformation process - Google P

-

A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure - ResearchGate. (URL: [Link])

-

Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry | FDA. (URL: [Link])

-

Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed. (URL: [Link])

-

Ultrasensitive high-performance liquid chromatography determination of tetracycline antibiotics and their 4-epimer derivatives based on dual effect of methanesulfonic acid - PubMed. (URL: [Link])

-

(PDF) HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph - ResearchGate. (URL: [Link])

-

High-throughput analysis of tetracycline antibiotics and their epimers in liquid hog manure using Ultra Performance Liquid Chromatography with UV. (URL: [Link])

-

Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC. (URL: [Link])

-

Determination of Tetracycline Antibiotics in Milk Using a Simple Strong Cation-Exchange SPE Cleanup Procedure and LC-MS/MS Analysis - Obrnuta faza. (URL: [Link])

-

Liquid chromatographic determination of epimerization of chlortetracycline residue to 4-epi-chlortetracycline residue in animal feed, using McIlvain's buffer as extractant. | Semantic Scholar. (URL: [Link])

-

Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry - FDA. (URL: [Link])

-

A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - SciSpace. (URL: [Link])

-

Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability. (URL: [Link])

-

Determination of some Tetracycline antibiotics and their epimers residues in meat and meat products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - ResearchGate. (URL: [Link])

-

Structures of (A) tetracycline, (B) 4-epitetracycline, (C)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

What is the mechanism of Chlortetracycline? - Patsnap Synapse. (URL: [Link])

-

HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph | Semantic Scholar. (URL: [Link])

-

Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 3. One moment, please... [obrnutafaza.hr]

- 4. fda.gov [fda.gov]

- 5. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ultrasensitive high-performance liquid chromatography determination of tetracycline antibiotics and their 4-epimer derivatives based on dual effect of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 12. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

Protocol: LC-MS/MS Determination of 4-epi-Chlortetracycline in Food Matrices

Abstract & Scope

This protocol details a validated LC-MS/MS methodology for the simultaneous quantification of Chlortetracycline (CTC) and its major metabolite/degradation product, 4-epi-Chlortetracycline (4-epi-CTC) , in complex food matrices (meat, milk, eggs).

Critical Scientific Context: Chlortetracycline is unstable in aqueous solution, undergoing reversible epimerization at the C4 position to form 4-epi-CTC.[1] This reaction is pH-dependent, favored in acidic conditions (pH 2–6). Regulatory bodies (EU, FDA, Codex) define the Maximum Residue Limit (MRL) as the sum of the parent drug and its 4-epimer . Therefore, failure to quantify the epimer results in regulatory non-compliance and underestimation of total antibiotic load.

Chemical Mechanism & Epimerization

Understanding the equilibrium between CTC and 4-epi-CTC is vital for accurate analysis. The epimerization is reversible and can occur during sample preparation if pH and temperature are not strictly controlled.

Figure 1: Epimerization Pathway

Caption: Reversible epimerization of Chlortetracycline at the C4 position. MRL compliance requires the summation of both species.

Reagents & Materials

Standards

-

Chlortetracycline HCl (CTC): >95% purity.

-

4-epi-Chlortetracycline HCl (4-epi-CTC): >90% purity.

-

Internal Standard (IS): Demeclocycline or Tetracycline-d6 (recommended to compensate for matrix effects).

Critical Buffers

McIlvaine-EDTA Buffer (pH 4.0): This is the industry-standard extraction solvent . The citrate-phosphate system buffers the pH to ~4.0 (minimizing degradation), while EDTA chelates divalent cations (Ca²⁺, Mg²⁺) present in food (especially milk/bone) that otherwise bind tetracyclines and prevent extraction.

-

Preparation:

-

Mix 1000 mL of 0.1 M Citric Acid with 625 mL of 0.2 M Na₂HPO₄.

-

Add 60.5 g Na₂EDTA·2H₂O.

-

Adjust pH to 4.0 ± 0.05 using HCl or NaOH.

-

Experimental Protocol

Sample Preparation Workflow

This workflow utilizes a Solid Phase Extraction (SPE) cleanup to remove proteins and phospholipids, which are major causes of ion suppression in LC-MS/MS.

Figure 2: Extraction & Cleanup Workflow

Caption: Optimized extraction workflow using McIlvaine-EDTA buffer and HLB SPE cleanup to ensure high recovery.

LC-MS/MS Methodology

Chromatographic Separation: CTC and 4-epi-CTC are isobaric (same mass). They must be separated chromatographically. 4-epi-CTC typically elutes before the parent CTC on C18 columns.

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or Agilent ZORBAX Eclipse Plus C18 |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Methanol (or Acetonitrile) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Vol | 5 - 10 µL |

| Gradient | 0-1 min: 10% B; 1-6 min: 10% -> 90% B; 6-8 min: 90% B; 8.1 min: 10% B (Re-equilibration) |

Mass Spectrometry Parameters (ESI+):

-

Source: Electrospray Ionization (Positive Mode)

-

Capillary Voltage: 3.0 - 3.5 kV

-

Source Temp: 400°C - 500°C

MRM Transitions

Both compounds share the same precursor ion (m/z 479). Identification relies on Retention Time (RT) and transition ratios.[1]

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Approx RT (min)* |

| 4-epi-Chlortetracycline | 479.1 | 444.0 | 461.1 / 154.0 | 3.2 |

| Chlortetracycline | 479.1 | 444.0 | 461.1 / 154.0 | 3.8 |

| Demeclocycline (IS) | 465.1 | 448.0 | 430.0 | 3.5 |

*Note: RT will vary by column and gradient. 4-epi-CTC elutes earlier than CTC.

Data Analysis & Calculation

Regulatory Compliance Rule:

-

Quantification: Construct separate calibration curves for CTC and 4-epi-CTC if standards are available.

-

Correction Factor: If a 4-epi-CTC standard is unavailable, you may use the CTC calibration curve to estimate the epimer concentration, but you must apply a Relative Response Factor (RRF) correction if the ionization efficiency differs significantly (usually RRF ≈ 0.8 - 1.2).

-

Reporting: Report the sum against the relevant MRL (e.g., EU MRL for Muscle = 100 µg/kg).[2]

Expert Insights & Troubleshooting

Why McIlvaine-EDTA?

Tetracyclines are notorious for binding to metal ions and proteins. Simple solvent extraction (MeOH/Acetonitrile) yields poor recovery (<50%) in calcium-rich matrices like milk. The citrate buffers the pH to prevent degradation, while EDTA strips the metals from the tetracycline backbone, releasing it for extraction.

Peak Tailing Issues

Tetracyclines interact with free silanol groups on silica columns, causing severe tailing.

-

Solution 1: Use an end-capped column (e.g., HSS T3).

-

Solution 2: If tailing persists, add 1-5 mM Oxalic Acid to Mobile Phase A. Oxalic acid preferentially binds to silanols, blocking them from the analyte. Note: Oxalic acid can suppress MS signal slightly; flush the system well after use.

Stability Warning

Samples should be processed immediately. If storage is necessary, freeze extracts at -20°C. Avoid exposing extracts to light (tetracyclines are photosensitive).

References

-

European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.

-

FDA. (2014). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry.

-

ResearchGate. (2017). LC-MS/MS Method Development for Tetracyclines and Epimers in Shrimp.

-

PubChem. (2024). 4-Epichlortetracycline Compound Summary.

-

Interchim. (2012). Determination of Tetracyclines in Chicken by SPE and HPLC.

Sources

UV detection wavelengths for 4-epi-Chlortetracycline HPLC analysis

Application Note: UV Detection & HPLC Quantification of 4-epi-Chlortetracycline

Part 1: Executive Summary & Physicochemical Basis

The Analytical Challenge

Chlortetracycline (CTC) is notoriously unstable in solution, undergoing a reversible epimerization at the C4 position to form 4-epi-Chlortetracycline . This transformation is pH-dependent and occurs readily in weak acidic solutions (pH 2–6), common in HPLC mobile phases.[1]

Because 4-epi-CTC is considered a degradation product with reduced antimicrobial activity and potential toxicity, regulatory bodies (USP, EP, AOAC) require its monitoring. The primary challenge is that 4-epi-CTC and CTC share nearly identical UV chromophores , making spectroscopic differentiation difficult. Therefore, analysis relies on chromatographic resolution coupled with selective wavelength detection to minimize matrix interference.

Wavelength Selection Strategy

While tetracyclines absorb strongly at 260–280 nm (Ring A), this region is non-specific and prone to interference from proteins and simple organics.[1]

-

Recommended Wavelength: 355 nm – 370 nm

-

Rationale: This region corresponds to the absorption of the B-C-D ring system (phenolic/enol chromophores). It provides the highest signal-to-noise ratio for complex matrices (tissue, feed, milk) because few interfering compounds absorb in this near-UV region.

-

Spectral Similarity: The UV spectrum of 4-epi-CTC is virtually superimposable on CTC in this region. You cannot distinguish them by wavelength alone; you must achieve baseline resolution (

).

-

Part 2: Critical Method Parameters (CMP)

The following parameters are non-negotiable for a robust assay.

The Role of Oxalic Acid (The "Secret" Ingredient)

Tetracyclines are strong chelators.[1] They bind to trace metal ions (Fe, Ca, Mg) and free silanol groups on the silica column backbone, causing severe peak tailing and irreversible adsorption.

-

Protocol Requirement: You must include Oxalic Acid (0.01M – 0.05M) in the mobile phase.

-

Mechanism: Oxalic acid acts as a sacrificial chelator, saturating the metal sites and silanols, allowing the CTC and 4-epi-CTC to elute as sharp, symmetrical peaks.

Temperature Control

-

Set Point: 25°C or 35°C (Strictly controlled).

-

Causality: High temperatures accelerate the on-column epimerization. If the column is too hot (>40°C), you may see a "saddle" or plateau between the peaks, representing epimerization occurring during separation.

Part 3: Standardized Experimental Protocol

A. HPLC System Configuration

| Parameter | Specification | Notes |

| Detector | DAD / UV-Vis | Primary: 360 nm (bw 10 nm)Secondary: 280 nm (for impurity screening) |

| Column | C8 or C18 (End-capped) | Example: Zorbax SB-C18 or Phenomenex Luna C18(2).[1] Dimensions: 250 x 4.6 mm, 5 µm.[1][2] |

| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 200 bar preferred). |

| Injection | 20 µL | Reduce to 10 µL if peak splitting occurs. |

| Temp | 35°C ± 1.0°C | Critical for reproducibility. |

B. Reagents & Mobile Phase Preparation

-

Solvent A (Aqueous): 0.01 M Oxalic Acid in HPLC-grade water.

-

Prep: Dissolve 1.26 g oxalic acid dihydrate in 1000 mL water. Filter through 0.45 µm nylon filter.[3]

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

-

Solvent C (Modifier): Methanol (HPLC Grade).

Isocratic Elution Strategy (Robust Start):

-

Ratio: 68% A / 20% B / 12% C

-

Note: Adjust organic ratio (B+C) to achieve retention time of ~4 min for 4-epi-CTC and ~8-10 min for CTC.

C. Sample Preparation (Tissue/Feed Matrix)

-

Extraction Buffer: McIlvaine Buffer (pH 4.0) + 0.1M Na₂EDTA.[4]

-

Why EDTA? To strip calcium from the sample matrix (e.g., milk/bone) before injection.

-

-

Process:

-

Homogenize 5g sample with 20mL Extraction Buffer.

-

Vortex 2 min; Centrifuge 10 min @ 4000 rpm.

-

Filter supernatant (0.45 µm PVDF).

-

Crucial: Inject immediately or keep at 4°C. 4-epi-CTC formation increases with time at room temp.

-

Part 4: Visualization of Workflows

Figure 1: The Epimerization Pathway & Analytical Logic

This diagram illustrates the reversible chemical change and how the HPLC method intercepts this equilibrium.[1]

Caption: Reversible epimerization of CTC requires controlled temperature and rapid analysis to capture an accurate "snapshot" of the ratio.

Figure 2: Analytical Workflow (Extraction to Data)

Caption: Step-by-step workflow emphasizing EDTA for extraction and Oxalic Acid for separation.

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Metal interaction or Silanol activity.[1] | Increase Oxalic Acid conc. to 0.05M. Ensure column is "End-capped." |

| Poor Resolution | Mobile phase pH too high. | Adjust aqueous phase pH to 2.0–2.5 using Oxalic Acid. |

| Peak Splitting | Injection solvent mismatch. | Dissolve standards in the mobile phase, not pure methanol. |

| "Saddle" between peaks | On-column epimerization. | Lower column temperature to 25°C. |

References

-

AOAC International. (2008). AOAC Official Method 2008.01: Tetracyclines in Edible Animal Tissues.[1] Liquid Chromatography.[1][2][4][5][6][7][8][9][10][11]

-

United States Pharmacopeia (USP). Chlortetracycline Hydrochloride Monograph. USP-NF.

-

J. AOAC Int. (1997).[7] Assay of chlortetracycline in animal feeds by liquid chromatography with fluorescence detection. Vol 80(5): 961-5.[1][7]

-

European Medicines Agency. Maximum Residue Limits (MRLs) for Tetracyclines.[1]

-

Food Additives & Contaminants. (1996).[1] Determination of tetracyclines in tissues.[11] 13: 275-286. (Basis for McIlvaine buffer extraction).[5]

Sources

- 1. aafco.org [aafco.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. lcms.cz [lcms.cz]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Assay of chlortetracycline in animal feeds by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissipation of oxytetracycline, chlortetracycline, tetracycline and doxycycline using HPLC-UV and LC/MS/MS under aquatic semi-field microcosm conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Oxytetracycline,Doxycycline,Tetracycline and Chlortetracycline in Tetracycline Antibiotics by HPLC [mat-test.com]

- 11. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Chlortetracycline (CTC) Stability & Analysis Guide

Topic: Preventing Degradation of Chlortetracycline Standards During Analysis Audience: Researchers, Analytical Chemists, and Drug Development Scientists Version: 1.0

Introduction: The Instability Paradox

Welcome to the technical support center for Tetracycline antibiotics. Chlortetracycline (CTC) is notoriously unstable, presenting a "hydra-headed" challenge to analysts: it epimerizes in weak acids, dehydrates in strong acids, and isomerizes in bases. Furthermore, it avidly chelates metal ions, leading to poor chromatographic peak shapes.

This guide moves beyond generic advice, providing a self-validating protocol to ensure the integrity of your CTC standards from the balance to the detector.

Module 1: Degradation Mechanisms & Pathways

Q: Why does my Chlortetracycline standard peak split into two over time?

A: You are likely observing C-4 Epimerization . CTC exists in a reversible equilibrium with its epimer, 4-epi-Chlortetracycline (4-epi-CTC). This reaction is thermodynamically driven and accelerated by:

-

pH: Most rapid in the pH range of 3.0 – 5.0.

-

Solvent: Protic solvents (like methanol) can facilitate proton exchange necessary for epimerization.

-

Temperature: Higher temperatures shift the equilibrium faster.

Q: What are the other degradation risks?

A:

-

Dehydration (Acidic): In strong acids (pH < 2), the hydroxyl group at C-6 is eliminated, forming Anhydrochlortetracycline . This is irreversible and toxic.

-

Isomerization (Alkaline): In basic conditions (pH > 7), the C ring opens and re-closes to form Isochlortetracycline , which is biologically inactive.

-

Photo-oxidation: CTC generates singlet oxygen upon light exposure, leading to rapid oxidative degradation.

Visualization: CTC Degradation Network

Figure 1: The chemical fate of Chlortetracycline under varying pH conditions.[1][2][3][4][5][6][7] Note the reversibility of the 4-epi pathway.

Module 2: Standard Preparation (The "Golden" Protocol)

Q: What is the optimal solvent for dissolving CTC standards?

A: Do not use pure methanol or pure water.

-

Pure Methanol: promotes epimerization and oxidation.

-

Pure Water: CTC has poor solubility and hydrolyzes rapidly.

Recommended Solvent: 0.01 M HCl in Methanol or 0.01 M Oxalic Acid in Methanol .

-

Why? The slight acidity (pH ~2.5 - 3.0) stabilizes the molecule against base-catalyzed isomerization while being "strong" enough to slow down the C-4 epimerization equilibrium compared to weak buffers.

Q: How should I store the stock solution?

A: Follow the "Deep Freeze & Dark" rule.

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C to -80°C | Arrhenius kinetics dictate that degradation rates drop significantly at sub-zero temperatures. |

| Container | Amber Glass (Silanized) | Amber blocks UV light (photo-oxidation). Silanization prevents adsorption of CTC to glass surfaces. |

| Headspace | Nitrogen Flush | Displaces atmospheric oxygen to prevent oxidative degradation. |

| Shelf Life | < 1 Month (Solution) | Even at -20°C, slow epimerization occurs. Fresh prep is best for critical quantification. |

Module 3: HPLC/LC-MS Analysis Troubleshooting

Q: I see severe peak tailing. Is my column dead?

A: Likely not. CTC is a strong chelator. It binds to trace metal ions (Fe, Ti) on the stainless steel frits or column walls, causing "ghost" peaks and tailing.[1]

The Fix:

-

Mobile Phase Additive: Add 0.01 M Oxalic Acid or 1 mM EDTA to your aqueous mobile phase.

-

Column Choice: Use an End-capped C18 or C8 column with low metal content (high purity silica).[1]

-

System Passivation: Flush the LC system with 6N Nitric Acid (remove column first!) or a specific passivation solution if the system has been sitting idle.

Q: My "Single" standard peak splits during the HPLC run. Why?

A: This is On-Column Epimerization . If your column temperature is too high (>30°C) or the run time is too long, CTC can epimerize during the separation.

Protocol Adjustment:

-

Thermostat: Set the column oven to 20°C - 25°C (Sub-ambient if possible).

-

Autosampler: Ensure the sample tray is cooled to 4°C . Never leave CTC vials at room temperature in the autosampler for extended periods.

Visualization: Optimized Analytical Workflow

Figure 2: Step-by-step workflow to minimize degradation from preparation to analysis.

Module 4: Quick Reference Stability Data

| Condition | Stability Status | Half-Life (Approx.) |

| Solid State (-20°C) | Stable | > 2 Years |

| Methanol Solution (25°C) | Unstable | < 1 Day (Rapid Epimerization) |

| Acidic Solution (pH 2, 4°C) | Moderate | ~1-2 Weeks |

| Alkaline Solution (pH > 8) | Critical Failure | Minutes to Hours |

| Mobile Phase (w/ EDTA) | Stable (Short term) | 24 Hours (in cooled tray) |

References

-

Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline. Japan Ministry of Health, Labour and Welfare. (Standard protocols for buffer preparation and extraction).

-

Stability of Tetracycline-Methanol Solution under Different Storage Conditions. International Core Journal of Engineering, 2019.[10] (Data on temperature and concentration effects on stability).

-

Chemical stability of chlortetracycline and chlortetracycline degradation products... Chemosphere, 2004.[6] (Detailed kinetics of epimerization and dehydration in water/soil matrices).

-

Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline. Journal of Chromatography A, 2005.[8][11] (Validation of LC-DAD methods using oxalic acid).

-

Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation. Journal of Pharmaceutical and Biomedical Analysis, 2020. (Insight into metal chelation and TCA stabilization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of tetracycline hydrochloride by biochar/Cu<sub>2</sub>O coupled with persulfate: Insights into the factors and intermediates toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 6. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. icj-e.org [icj-e.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Chlortetracycline & 4-epi-Chlortetracycline Resolution

Current Status: Operational Topic: Chromatographic Separation of Tetracycline Epimers Ticket ID: CTC-RES-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Mechanism

The Challenge: Separating Chlortetracycline (CTC) from its primary degradation product, 4-epi-Chlortetracycline (4-epi-CTC), is a classic chromatographic difficulty.[1][2][3] These compounds are stereoisomers (epimers) differing only by the spatial orientation of the dimethylamino group at the C4 position.[2]

The "Why" (Mechanism):

-

Structural Similarity: They share identical molecular weights and nearly identical pKa values, making standard C18 retention mechanisms insufficient without secondary modifiers.[2]

-

The "Metal Trap": Tetracyclines are potent chelators.[4] They bind avidly to trace metals (Fe, Ca, Mg) in the silica matrix of your column or your LC system, causing severe peak tailing that masks resolution.[1][2]

-

On-Column Epimerization: Under certain pH and temperature conditions, CTC converts to 4-epi-CTC during the run, creating a "saddle" or plateau between peaks rather than a clean baseline.[1][2]

The "Golden Standard" Protocol

Based on modernized pharmacopeial standards and robust field applications.[2]

This protocol prioritizes resolution (Rs > 2.0) and peak symmetry over speed.[1][2]

Reagents & Mobile Phase

| Component | Specification | Purpose |

| Aqueous Phase (A) | 0.01 M Oxalic Acid in Water (pH ~2.0 - 2.[1][2]2) | Critical: Oxalic acid acts as a sacrificial chelator, binding trace metals and suppressing silanol interactions.[2] |

| Organic Phase (B) | Acetonitrile (HPLC Grade) | Provides elution strength.[1][2] Methanol can be used but often yields higher backpressure and different selectivity. |

| Column | C18 (L1) or C8 (L7), End-capped | Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.[1][2] Pore Size: 100 Å. Carbon Load: High (>15%) preferred for retention.[1][2] |

Instrument Parameters

-

Temperature: 25°C (Strict Control). Higher temperatures (>30°C) accelerate on-column epimerization.[1][2]

-

Detection: UV @ 360 nm (Specific) or 280 nm (Sensitive).[1][2] 360 nm is preferred to reduce baseline noise from matrix interferences.[2]

-

Injection Volume: 10 - 20 µL.

Gradient Table (Standard Start)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 85 | 15 | Initial |

| 12.0 | 60 | 40 | Linear |

| 12.1 | 85 | 15 | Re-equilibration |

| 18.0 | 85 | 15 | Stop |

Visualizing the Workflow

The following diagram outlines the logical decision tree for method development and troubleshooting these specific analytes.

Caption: Logical workflow for optimizing Tetracycline separation, prioritizing chelation and pH control.

Troubleshooting Guide (FAQ)

Q1: I see severe peak tailing (Tailing Factor > 2.0). My column is new.

Diagnosis: This is rarely a physical column void.[2] It is almost certainly Silanol Activity or Metal Chelation .[2] The Fix:

-

The "Acid Wash": Ensure your mobile phase contains Oxalic Acid (10–50 mM).[2] Formic acid alone is often insufficient for tetracyclines because it does not chelate metals as effectively as oxalate.[2]

-

EDTA Pre-wash: Flush the system (excluding the column) with 10 mM EDTA in water to strip metals from the LC lines.[2]

-

Column Choice: Ensure you are using a "Base Deactivated" (BDS) or high-purity silica column.[1][2]

Q2: The baseline between CTC and 4-epi-CTC is elevated (not returning to zero).

Diagnosis: On-Column Epimerization . The molecules are interconverting as they travel down the column. The Fix:

-

Lower Temperature: Reduce column oven temperature to 20°C or 25°C.

-

Speed Up: Increase flow rate (if pressure allows) to reduce residence time on the column.

-

Check pH: Ensure pH is strictly acidic (2.0–2.5). Neutral pH accelerates this reaction.[2]

Q3: My retention times are drifting day-to-day.

Diagnosis: Stationary Phase Dewetting or Ligand Collapse (if 100% aqueous used) OR pH instability .[1][2] The Fix:

-

Organic Floor: Ensure at least 5-10% organic solvent is present at the start of the gradient.

-

Buffer Capacity: Oxalic acid has low buffering capacity at pH 2.[2]2. Consider adding 10-20 mM Ammonium Phosphate if drift persists (though this may increase background noise in MS detection).[1][2]

Q4: Can I use this method for LC-MS?

Diagnosis: Incompatibility. Non-volatile buffers.[2] The Fix:

-

Remove Oxalic Acid: It is generally not MS-friendly (ion suppression/source fouling).[1][2]

-

Substitute: Use Formic Acid (0.1%) combined with a specialized column designed for tetracyclines (e.g., Waters BEH C18 or Agilent ZORBAX SB-C18) which have steric protection against silanols.[1][2]

-

Note: Resolution is often harder to achieve in MS-compatible conditions; rely on MRM transitions for specificity if chromatographic resolution drops to 1.5.

Advanced Optimization: Isocratic vs. Gradient

For routine QC where run time is less critical than robustness, Isocratic elution is often superior for this specific pair.

Recommended Isocratic Mix:

-

Ratio: 70% Oxalic Acid (0.01M) : 15% ACN : 15% MeOH.[1][2][8][9]

-

Benefit: Constant pH and organic strength stabilize the equilibrium between the epimers, often resulting in sharper peaks than a gradient where conditions change dynamically.

Caption: Quick-reference troubleshooting paths for common Tetracycline anomalies.

References

-

United States Pharmacopeia (USP). USP Monograph: Chlortetracycline Hydrochloride.[1][2] (Referencing HPLC assay methods using oxalate/phosphate buffers). [1][2]

-

Naidong, W., et al. "Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline in milk by HPLC."[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the necessity of acid modifiers). [1][2]

-

Agilent Technologies. "Analysis of Tetracyclines using Agilent ZORBAX Rapid Resolution Columns." Application Note 5989-5178EN. (Details the C18 separation mechanism). [1][2]

-